4-[(E)-{2-[(3,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-(acetylamino)benzenesulfonate
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Overview
Description
4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate is a complex organic compound that features a combination of aromatic rings, hydrazone linkage, and sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate typically involves multiple steps:
Formation of the Hydrazone Linkage: The initial step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine hydrate to form 3,4-dichlorobenzoyl hydrazone.
Condensation Reaction: The 3,4-dichlorobenzoyl hydrazone is then reacted with 4-formylphenyl 4-(acetylamino)-1-benzenesulfonate under acidic or basic conditions to form the desired hydrazone compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction of the compound can occur at the carbonyl group, converting it to the corresponding alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Formation of oxides or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential bioactivity. The presence of the hydrazone linkage and sulfonate group suggests it could interact with biological molecules, potentially serving as a lead compound for drug development.
Medicine
In medicinal chemistry, 4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate may be investigated for its pharmacological properties
Industry
Industrially, the compound can be used in the development of new materials, such as polymers or dyes, due to its aromatic and sulfonate functionalities.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with biological macromolecules, while the sulfonate group can enhance solubility and facilitate cellular uptake. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorobenzoyl Hydrazone: Shares the hydrazone linkage but lacks the sulfonate group.
4-Acetylamino-1-benzenesulfonate: Contains the sulfonate group but lacks the hydrazone linkage.
Benzoyl Hydrazones: A class of compounds with similar hydrazone linkages but different substituents on the aromatic rings.
Uniqueness
4-{[(E)-2-(3,4-Dichlorobenzoyl)hydrazono]methyl}phenyl 4-(acetylamino)-1-benzenesulfonate is unique due to the combination of its hydrazone linkage, dichlorobenzoyl group, and sulfonate functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H17Cl2N3O5S |
---|---|
Molecular Weight |
506.4 g/mol |
IUPAC Name |
[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 4-acetamidobenzenesulfonate |
InChI |
InChI=1S/C22H17Cl2N3O5S/c1-14(28)26-17-5-9-19(10-6-17)33(30,31)32-18-7-2-15(3-8-18)13-25-27-22(29)16-4-11-20(23)21(24)12-16/h2-13H,1H3,(H,26,28)(H,27,29)/b25-13+ |
InChI Key |
GSLGYORLFLXYAU-DHRITJCHSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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